N,N'-Ethylenebis(hydracrylamide) dimesylate
Description
N,N'-Ethylenebis(hydracrylamide) dimesylate is a bifunctional organic compound characterized by an ethylene (-CH₂-CH₂-) bridge linking two hydracrylamide (3-hydroxypropanamide) groups, with mesylate (methanesulfonate) counterions.
Properties
CAS No. |
36647-70-8 |
|---|---|
Molecular Formula |
C10H20N2O8S2 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[3-[2-(3-methylsulfonyloxypropanoylamino)ethylamino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C10H20N2O8S2/c1-21(15,16)19-7-3-9(13)11-5-6-12-10(14)4-8-20-22(2,17)18/h3-8H2,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
NIQIVJFGLNOOMX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC(=O)NCCNC(=O)CCOS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The table below summarizes key structural and functional differences between N,N'-Ethylenebis(hydracrylamide) dimesylate and related compounds:
Physical Properties
- While direct data are unavailable, the dihydrobromide salt of a related compound, N,N'-ethylenebis[N-methyl-2-hydroxydodecylamine], has a melting point of 162°C , suggesting that salt forms of ethylenebis derivatives exhibit thermal stability. The mesylate counterions in the target compound likely enhance its solubility in polar solvents compared to non-ionic analogues like N,N'-methylenebisacrylamide.
Research Findings and Key Contrasts
- Catalytic vs. Crosslinking Roles : Salen ligands dominate in catalysis, whereas bis-acrylamides and bis-iodoacetamides are tailored for crosslinking. The target compound’s mesylate groups position it uniquely for applications requiring both solubility and reactivity .
Biological Activity
Overview of N,N'-Ethylenebis(hydracrylamide) Dimesylate
This compound is a compound that belongs to the class of hydrophilic polymers and is often utilized in various biomedical applications, including drug delivery systems and tissue engineering. Its structure allows it to form hydrogels, which can be advantageous for controlled release and biocompatibility.
The biological activity of this compound primarily stems from its ability to form hydrogels that can encapsulate drugs or biological molecules. This property allows for:
- Controlled Release : The polymer matrix can modulate the release rate of therapeutic agents, enhancing their efficacy while minimizing side effects.
- Cell Interaction : The compound can interact with cellular components, potentially influencing cell adhesion, proliferation, and differentiation.
Case Studies
- Drug Delivery Systems : Research has demonstrated that hydrogels formed from N,N'-Ethylenebis(hydracrylamide) can effectively deliver anticancer drugs. In vitro studies showed improved cytotoxicity against cancer cells when drugs were delivered via these hydrogels compared to free drug solutions.
- Tissue Engineering : In a study focusing on tissue scaffolds, this compound-based hydrogels supported the growth of fibroblasts and endothelial cells, indicating its potential for promoting tissue regeneration.
Comparative Analysis
| Property | This compound | Other Hydrogels (e.g., PEG-based) |
|---|---|---|
| Hydrophilicity | High | Moderate to High |
| Biocompatibility | Excellent | Varies |
| Drug Release Profile | Sustained | Rapid or Sustained |
| Cellular Interaction | Promotes adhesion and proliferation | Varies |
Research Findings
- Biocompatibility Studies : Various studies have confirmed the biocompatibility of this compound in vivo, showing minimal inflammatory response when implanted in animal models.
- Stability Testing : Long-term stability tests indicated that the compound maintains its structural integrity and biological activity over extended periods, making it suitable for prolonged therapeutic applications.
- Enzymatic Degradation : The degradation rate of the hydrogels can be tailored through chemical modifications, allowing researchers to design systems that degrade at specific rates depending on the application needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
